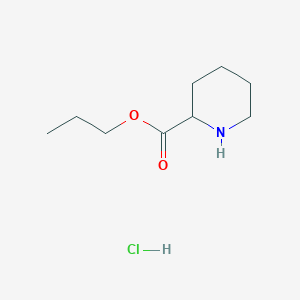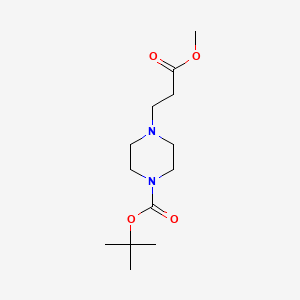methanone hydrochloride CAS No. 1286273-63-9](/img/structure/B1394039.png)
[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride
Overview
Description
4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride (4-AMPCBH) is an organic compound with a unique cyclobutyl-containing piperidine ring. It is a highly versatile compound and is used in a variety of scientific research applications. 4-AMPCBH has a wide range of biochemical and physiological effects and is used in laboratory experiments for its advantages.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Piperidine derivatives like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride have been synthesized using starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involves steps like amidation, Friedel-crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).
Structural Characterization : The structural characterization of similar compounds, like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has been done using spectroscopic techniques and X-ray diffraction studies. These studies reveal details like the conformation of the piperidine ring and intermolecular interactions (C. S. Karthik et al., 2021).
Biological and Pharmacological Applications
Antimicrobial Activity : Synthesized derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have shown significant in vitro antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Neuroprotective Effects : Aryloxyethylamine derivatives, closely related to piperidin-1-yl methanone compounds, have been evaluated for neuroprotective activities. These compounds show potential in protecting against glutamate-induced cell death and ischemic stroke, indicating their relevance in neuroprotection and stroke prevention (Y. Zhong et al., 2020).
Antitubercular Properties : Some derivatives, like cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, have shown antitubercular activity against various strains of Mycobacterium tuberculosis, suggesting their potential application in tuberculosis treatment (S. S. Bisht et al., 2010).
Extraction of Uranium and Thorium : The compound di-piperidin-1-yl-methanone has been studied for its ability to extract Uranium(VI) and Thorium(IV) from nitric acid solutions, showing potential for applications in nuclear science and waste management (Lu Wei-dong, 2002).
These findings highlight the diverse scientific applications of "4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride" and its derivatives, ranging from synthesis techniques, structural characterization, to potential uses in antimicrobial, neuroprotective, antitubercular, and nuclear waste management contexts.
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclobutylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLGEMHNHQGTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride | |
CAS RN |
1286273-63-9 | |
| Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]cyclobutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
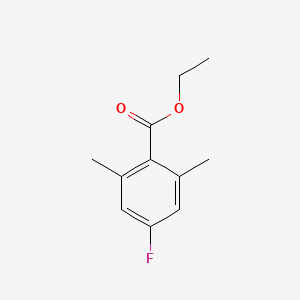
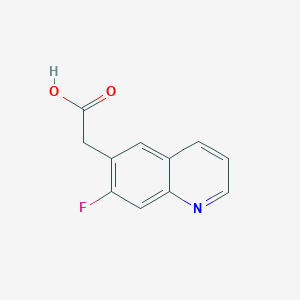
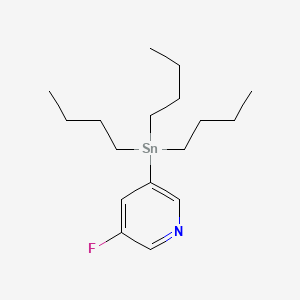
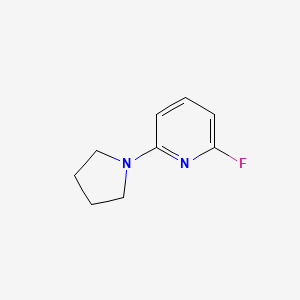
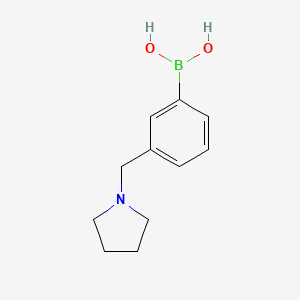
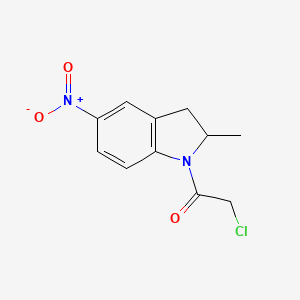
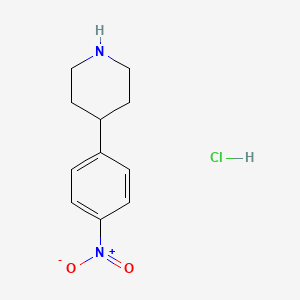
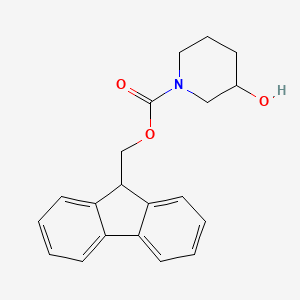
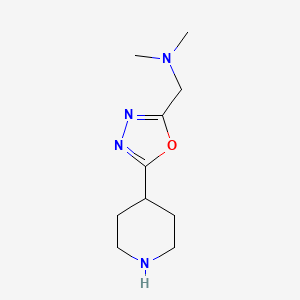
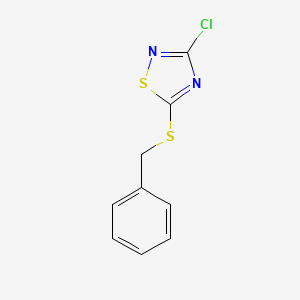
![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
